molecular formula C9H10N2 B2813267 3-(2-Aminoethyl)benzonitrile CAS No. 219919-49-0

3-(2-Aminoethyl)benzonitrile

Cat. No. B2813267
M. Wt: 146.193
InChI Key: JSHAWLCRADHRGW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)benzonitrile is a chemical compound with the CAS Number: 10406-24-3 . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C . The physical form of this compound is liquid .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile, has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Physical And Chemical Properties Analysis

3-(2-Aminoethyl)benzonitrile is stored at a temperature of 2-8°C in a dark place under an inert atmosphere . The physical form of this compound is liquid .

Scientific Research Applications

Corrosion Inhibition

Benzonitrile derivatives, including variants related to 3-(2-Aminoethyl)benzonitrile, have been investigated for their potential as corrosion inhibitors for mild steel. Studies utilizing methods such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy have indicated that these compounds can be effective in protecting steel surfaces, particularly in acidic environments. The effectiveness of such inhibitors is attributed to their molecular structures and their ability to adhere to metal surfaces, reducing corrosion rates significantly (Chaouiki et al., 2018).

Synthesis of Organic Compounds

The synthesis of organic compounds, like 3-amino-1,2-benzisoxazoles, from benzonitrile derivatives has been documented. These syntheses typically involve reactions such as S_nAr reactions and intramolecular ring closures. The development of these compounds has implications in various chemical industries, including pharmaceuticals (Palermo, 1996).

Catalysis in Organic Synthesis

Methods for direct synthesis of benzonitrile, closely related to 3-(2-Aminoethyl)benzonitrile, have been explored due to the importance of cyano groups in organic synthesis. These methods, such as palladium-catalyzed direct arene cyanation, have broad substrate scope and functional-group tolerance, making them valuable for the synthesis of compounds used in dye, agrochemical, and pharmaceutical industries (Zhao, Xu, & Ritter, 2019).

Solar Cell Applications

Benzonitrile-based electrolytes have been studied for their application in Dye Sensitized Solar Cells (DSSCs). Research has shown that benzonitrile's low vapor pressure can enhance the long-term stability and efficiency of DSSCs. This discovery marks a step towards more stable and economically viable solar cell technology (Latini et al., 2014).

Bioconjugate Chemistry

3-(2-Aminoethyl)benzonitrile and its analogues have been explored in bioconjugate chemistry for potential applications in medical imaging and drug development. For instance, studies involving fluorine-18 labeling of these compounds have provided insights into their potential as agents in positron emission tomography (PET) imaging (Garg et al., 2007).

Safety And Hazards

The safety information for 3-(2-Aminoethyl)benzonitrile indicates that it should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C . The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

3-(2-aminoethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHAWLCRADHRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)benzonitrile

CAS RN

219919-49-0
Record name 3-(2-aminoethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl [2-(3-cyanophenyl)ethyl]carbamate (0.949 g, 3.853 mmol) was dissolved in DCM (5 mL) and TFA (4 mL) and stirred at rt for 2 h. The mixture was concentrated and redissolved in EtOAc. The mixture was washed with saturated aqueous K2CO3, dried over Na2SO4, filtered and evaporated affording the title compound (0.40 g, 71.7%). 1H NMR (500 MHz, CDCl3): δ 1.18 (bs, 2H), 2.79 (t, 2H), 3.00 (t, 2H), 7.39-7.47 (m, 2H), 7.50-7.53 (m, 2H); 13C NMR (125 MHz, CDCl3): δ 39.81, 43.42, 112.74, 119.17, 129.47, 130.24, 132.57, 133.66, 141.67.
Quantity
0.949 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
71.7%

Citations

For This Compound
1
Citations
N Millot, C Piazza, S Avolio, P Knochel - Synthesis, 2000 - thieme-connect.com
New immonium trifluoroacetates 1 and 2 react readily with functionalized organozinc or magnesium reagents leading to the corresponding aminomethylated products of type 5 and 7. …
Number of citations: 40 www.thieme-connect.com

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